N-[1-(1,3-thiazol-2-yl)ethyl]aniline
Description
N-[1-(1,3-Thiazol-2-yl)ethyl]aniline is a heterocyclic compound featuring an aniline moiety linked via an ethyl group to a 1,3-thiazole ring. This structure combines the aromatic properties of aniline with the electron-rich thiazole heterocycle, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C11H12N2S/c1-9(11-12-7-8-14-11)13-10-5-3-2-4-6-10/h2-9,13H,1H3 |
InChI Key |
SZFBGSBETSRHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-thiazol-2-yl)ethyl]aniline typically involves the reaction of aniline with a thiazole derivative. One common method is the coupling of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazol-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[1-(1,3-thiazol-2-yl)ethyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-[1-(1,3-thiazol-2-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences
Its higher molecular weight (330.19 vs. 217.30 g/mol) may also influence solubility and reactivity. Methylated Analog (C₁₂H₁₅N₂S): The methyl group on the aniline ring increases lipophilicity, which could improve membrane permeability in biological systems .
Linker Variations :
- The absence of an ethyl spacer in 3-(1,3-thiazol-2-yl)aniline (C₉H₈N₂S) results in a planar structure, likely altering electronic conjugation between the thiazole and aniline moieties compared to the ethyl-linked parent compound .
Complex Derivatives: The dimethyl-thiazole derivative (C₁₇H₂₅N₃S) incorporates a propylamino linker and additional methyl groups, increasing steric bulk and possibly modulating interactions with biological targets .
Biological Activity
N-[1-(1,3-thiazol-2-yl)ethyl]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, comparative analyses with similar compounds, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a thiazole ring linked to an ethyl group and an aniline moiety. The thiazole ring is crucial for its biological activity, as it allows for specific interactions with biological targets such as enzymes and receptors.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Target Interaction : The thiazole ring can engage in hydrogen bonding and π-π interactions with protein targets, modulating various biological pathways. This interaction can result in altered enzyme activity or receptor function.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Compounds containing thiazole rings have demonstrated significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer potential. Research has shown that compounds with thiazole moieties can exhibit cytotoxic effects against multiple cancer cell lines. For instance, studies involving 2-amino thiazoles indicated promising results against fibroblast cells and several cancer lines .
Comparative Analysis
To understand the significance of this compound, it is essential to compare it with structurally similar compounds. Below is a comparative table highlighting key features and biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline | Contains fluorine atom | Enhanced reactivity and activity |
| This compound | Lacks fluorine atom | Reduced reactivity |
| 4-Fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline | Contains a fluoro substituent | Significant antimicrobial properties |
The presence of the thiazole ring is a common feature that enhances the biological activity across these compounds.
Case Studies
Several studies have highlighted the effectiveness of thiazole derivatives in various therapeutic applications:
- Anticancer Studies : A study evaluated the cytotoxic effects of thiazole derivatives against different cancer cell lines. Compounds similar to this compound showed IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Efficacy : Another research focused on the antibacterial properties of thiazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher antibacterial activity than existing antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
